(1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone
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Overview
Description
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone is a complex organic compound that features both pyrrole and pyridine rings. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring, followed by the introduction of the amino and ethyl groups. The pyridine ring is then brominated at the 5-position. The final step involves the coupling of the pyrrole and pyridine rings through a methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its heterocyclic rings are of particular interest in the design of advanced materials.
Mechanism of Action
The mechanism of action of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-5-methyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone
- (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-chloropyridin-3-yl)methanone
- (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-fluoropyridin-3-yl)methanone
Uniqueness
What sets (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone apart from similar compounds is the specific combination of the ethyl group on the pyrrole ring and the bromine atom on the pyridine ring. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
728008-81-9 |
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Molecular Formula |
C12H12BrN3O |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
(1-amino-5-ethylpyrrol-2-yl)-(5-bromopyridin-3-yl)methanone |
InChI |
InChI=1S/C12H12BrN3O/c1-2-10-3-4-11(16(10)14)12(17)8-5-9(13)7-15-6-8/h3-7H,2,14H2,1H3 |
InChI Key |
BREAHOYXFUZECS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(N1N)C(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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